Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate
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Overview
Description
Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is a complex organic compound that features a benzoxazole ring, a thiophene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzoxazole-2-thiol with a thiophene derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole and thiophene rings.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted derivatives at the carbamate or thiophene positions.
Scientific Research Applications
Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzoxazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoate
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl [1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O4S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]carbamate |
InChI |
InChI=1S/C15H12N2O4S2/c1-20-14(19)17-13(12(18)11-7-4-8-22-11)23-15-16-9-5-2-3-6-10(9)21-15/h2-8,13H,1H3,(H,17,19) |
InChI Key |
RSPBWHNQVAHJTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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